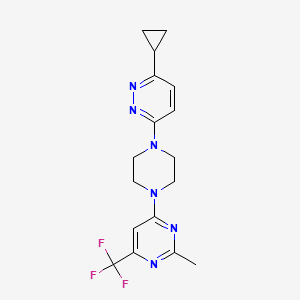

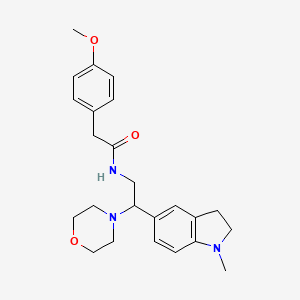

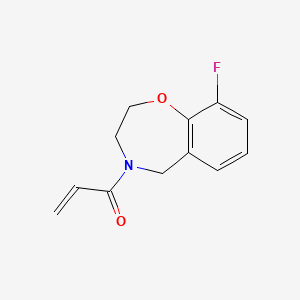

![molecular formula C9H7F3N4O B2430777 N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide CAS No. 672951-33-6](/img/structure/B2430777.png)

N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of this compound is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by the use of a slight excess of reactant VIII (molar ratio of VIII to sulfonylation reagent = 1.1:1), which avoids the generation of by-products from sulfonylation of indole residues as much as possible .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Antibacterial Activity

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide: and its derivatives have been investigated for their antibacterial potential. A study by Zhang et al. synthesized novel triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity . Notably, compound 2e demonstrated superior antibacterial effects, comparable to the first-line agent ampicillin. These findings highlight its potential as an antimicrobial agent against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

Antidiabetic Properties

The triazolo[4,3-a]pyrazine scaffold plays a crucial role in the development of antidiabetic drugs. For instance, sitagliptin phosphate , used to treat type II diabetes mellitus, contains the key pharmacophore 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . Researchers continue to explore derivatives of this scaffold for improved antidiabetic activity.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been studied for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them potential targets for anti-cancer therapies .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets and induce changes that inhibit cell proliferation . For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated excellent antiproliferative activities against various cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with the signaling pathways of their targets, leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated significant inhibition of cancer cell growth . They have been found to induce apoptosis and inhibit the growth of cancer cells by modulating the expression of key proteins involved in cell survival and death .

Safety and Hazards

Orientations Futures

The future directions for this compound could involve the design, optimization, and investigation to produce more potent anticancer analogs . Additionally, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c1-5(17)13-6-3-2-4-16-7(6)14-15-8(16)9(10,11)12/h2-4H,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEICTTCVWLUYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

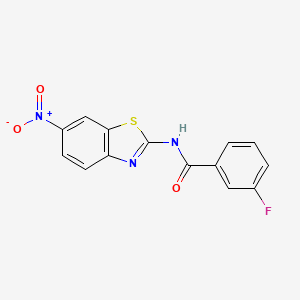

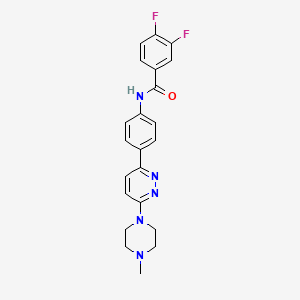

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)

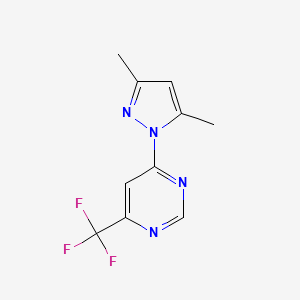

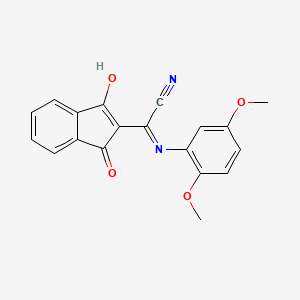

![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)

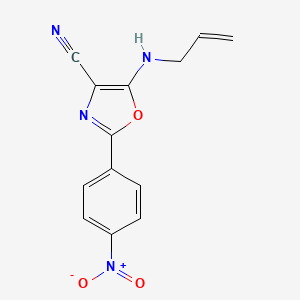

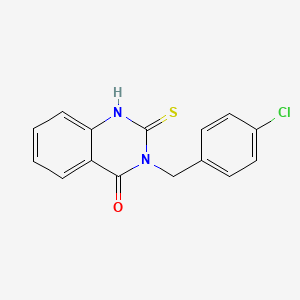

![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)